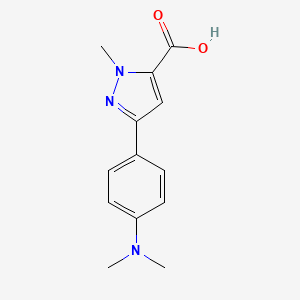
2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(trifluoromethoxy)benzyl chloride (2M5TFC) is a powerful reagent used in a variety of organic synthesis applications. This compound is a white crystalline solid with a melting point of 81-83°C and a boiling point of 200°C. It is soluble in a variety of organic solvents and is stable in air. 2M5TFC has a wide range of applications in scientific research, including the synthesis of various compounds, the study of biological systems, and the development of new drugs.
Mecanismo De Acción
2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is a reagent that can be used to modify the structure of other molecules. It can be used to add, remove, or exchange functional groups on molecules. This allows for the modification of molecules for a variety of purposes, such as the synthesis of new compounds or the modification of existing compounds.
Biochemical and Physiological Effects
2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is a powerful reagent and should be handled with caution. It is toxic if ingested and can cause irritation to the skin and eyes. In addition, it can cause respiratory irritation if inhaled. It should be used in a well-ventilated area and protective clothing should be worn when handling the reagent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% has several advantages for laboratory experiments. It is a powerful reagent that can be used to modify the structure of molecules, allowing for the synthesis of new compounds or the modification of existing compounds. It is also stable in air and soluble in a variety of organic solvents, making it easy to handle and store. However, 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is toxic and should be handled with caution. Protective clothing should be worn when handling the reagent and it should be used in a well-ventilated area.
Direcciones Futuras
There are several potential future directions for the use of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% in scientific research. It could be used to synthesize new compounds for pharmaceuticals, agrochemicals, and dyes. It could also be used to study biological systems, such as enzymes and proteins. In addition, 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% could be used to modify existing drugs to make them more effective. Finally, it could be used to develop new drugs by modifying the structure of existing drugs.
Métodos De Síntesis
2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is synthesized by the reaction of 2-methoxy-5-chlorobenzyl chloride and trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine. The reaction is carried out at room temperature in a solvent such as acetonitrile or dichloromethane. The reaction yields a white solid which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the study of biological systems, such as the study of enzymes and proteins. In addition, 2-Methoxy-5-(trifluoromethoxy)benzyl chloride, 98% is used in the development of new drugs, as it can be used to modify the structure of drugs to make them more effective.
Propiedades
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-8-3-2-7(4-6(8)5-10)15-9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDWTVYFXOMEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethoxy)benzyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)




![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)



